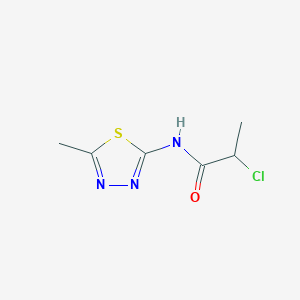

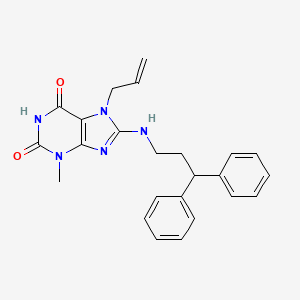

(E)-3-(furan-2-yl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is part of a broader class of chemicals that have garnered attention for their potential applications in various fields of chemistry and biology. Its structure comprises multiple heterocyclic fragments, including furan, pyrimidin, oxadiazol, and azetidin, which are known for their versatility in chemical reactions and potential biological activities.

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions, starting with basic heterocyclic compounds and employing various N-nucleophiles, hydrazine, hydroxylamine, and other reagents to introduce specific functional groups and build complex structures. For instance, Farag et al. (2011) demonstrated the synthesis of new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating thiazolo(3,2-a)benzimidazole moiety through reactions of specific enone precursors with N-nucleophiles and other reagents (Farag et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds like "(E)-3-(furan-2-yl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one" is characterized by the presence of multiple rings, including oxadiazole and furan, which contribute to the compound's chemical properties and reactivity. The detailed structure-activity relationship (SAR) studies, such as those performed by Selvam et al. (2012), help in understanding how different substitutions on the rings affect the compound's biological activities (Selvam et al., 2012).

Scientific Research Applications

Chemical Derivatives and Applications

Pharmaceutical Applications : The compound is part of a group of azetidine, pyrrolidine, and piperidine derivatives, showing potential as alpha-subtype selective 5-HT-1D receptor agonists for migraine treatment (Habernickel, 2001).

Agricultural Research : Derivatives of this compound, including those with a 1,2,4-triazole, 1,3,4-oxadiazole, or furan ring, have been found to have a pronounced plant growth stimulating effect (Pivazyan et al., 2019).

Development of New Heterocycles : Research has explored the synthesis of azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating this compound, showing its versatility as a building block in heterocyclic chemistry (Farag et al., 2011).

Synthetic Methodology : Studies include the development of new synthetic routes and methodologies for creating heterocyclic compounds related to this chemical, demonstrating its role in advancing synthetic chemistry (Beaudegnies & Wendeborn, 2003).

Antimicrobial Research : Some derivatives have been evaluated for their antimicrobial activity, contributing to the development of new antimicrobial agents (Dodiya et al., 2012).

Energetic Material Research : The compound has been used in the synthesis of insensitive energetic materials, particularly in the context of military and aerospace applications (Yu et al., 2017).

Antiviral Research : Certain derivatives have shown promising antiviral activity against the H5N1 avian influenza virus, indicating potential in the development of new antiviral drugs (Flefel et al., 2012).

properties

IUPAC Name |

(E)-3-(furan-2-yl)-1-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O3/c22-13(5-4-12-3-1-8-23-12)21-9-11(10-21)16-19-15(20-24-16)14-17-6-2-7-18-14/h1-8,11H,9-10H2/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQCOTGHXYHCIU-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C=CC2=CC=CO2)C3=NC(=NO3)C4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN1C(=O)/C=C/C2=CC=CO2)C3=NC(=NO3)C4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(furan-2-yl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Phenylmethoxycarbonyl-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]pyrrole-3a-carboxylic acid](/img/structure/B2480362.png)

![1-phenethyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2480365.png)

![2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480366.png)

![N-(benzo[d][1,3]dioxol-5-yl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2480369.png)

![Methyl 4-{[(pyrimidin-2-yl)amino]methyl}benzoate](/img/structure/B2480372.png)

![N-(2,6-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2480378.png)

![2-{[(4-Methylphenyl)methyl]sulfanyl}-5-(morpholin-4-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2480379.png)

![1-methyl-8-(4-methylphenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2480380.png)